molecular formula C30H22O3 B14479532 1-(6-Methoxy-2,3-diphenyl-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one CAS No. 65752-95-6

1-(6-Methoxy-2,3-diphenyl-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one

Cat. No.: B14479532
CAS No.: 65752-95-6
M. Wt: 430.5 g/mol
InChI Key: RHIWXVNOSUKZDB-UHFFFAOYSA-N
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Description

1-(6-Methoxy-2,3-diphenyl-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxy-2,3-diphenyl-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and appropriate reagents.

    Substitution Reactions: Methoxy and phenyl groups are introduced through substitution reactions using reagents like methoxybenzene and phenylboronic acid.

    Condensation Reactions: The final step involves the condensation of the benzofuran core with phenylprop-2-en-1-one under acidic or basic conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, catalysts, and purification techniques to achieve high yields and purity. Techniques such as column chromatography, recrystallization, and distillation are commonly used.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxy-2,3-diphenyl-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-2,3-diphenyl-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to exert its effects.

    Influencing Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    6-Methoxybenzofuran: A derivative with a methoxy group at the 6-position.

    2,3-Diphenylbenzofuran: A derivative with phenyl groups at the 2 and 3 positions.

Uniqueness

1-(6-Methoxy-2,3-diphenyl-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other benzofuran derivatives.

Properties

CAS No.

65752-95-6

Molecular Formula

C30H22O3

Molecular Weight

430.5 g/mol

IUPAC Name

1-(6-methoxy-2,3-diphenyl-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C30H22O3/c1-32-27-20-28-25(19-24(27)26(31)18-17-21-11-5-2-6-12-21)29(22-13-7-3-8-14-22)30(33-28)23-15-9-4-10-16-23/h2-20H,1H3

InChI Key

RHIWXVNOSUKZDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C=CC5=CC=CC=C5

Origin of Product

United States

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